molecular formula C10H21ClN2O2 B1394696 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride CAS No. 1220033-39-5

3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Cat. No. B1394696
CAS RN: 1220033-39-5
M. Wt: 236.74 g/mol
InChI Key: XCWDPLJHQITTDO-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a chemical compound with the CAS number 1220033-39-5 . It has a molecular formula of C10H21ClN2O2 and a molecular weight of 236.74 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-2H-pyran-4-ylmethyl group attached to a propanamide group via a nitrogen atom. The propanamide group also has an amino and a methyl group attached to it .

Scientific Research Applications

Synthesis Methods

  • An efficient synthesis method for N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides has been developed. This involves a four-component reaction using accessible starting materials, yielding good results under mild and environmentally friendly conditions (Dou et al., 2013).

Antimicrobial and Anticoccidial Activities

  • Compounds related to 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride demonstrate antimicrobial activity, with certain amine adducts showing higher coccidiostatic activities compared to the starting material. These compounds were highly effective in chicken models against Eimeria tenella when administered orally (Georgiadis, 1976).

Neuroprotective Applications

  • KR-31543, a compound structurally similar to 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride, is identified as a neuroprotective agent for ischemia-reperfusion damage. Studies have explored its metabolism in rats, identifying major cytochrome P450 isozymes involved in its transformation (Kim et al., 2002).

Inhibitory Activity Against E3 Ligase Complex

  • Tetrahydropyran derivatives, closely related to the compound , have been synthesized and evaluated for their growth-inhibitory activities in cancer cells. Preliminary data indicate enantioselective inhibition of SKP2 activity, an important target in cancer therapy (Shouksmith et al., 2015).

Development of Chiral Nylons

  • Research includes the synthesis of chiral nylons using derivatives of 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride. This involves exploring alternative synthetic routes and the reactivity of various derivatives (García-Martín et al., 2001).

Polynucleotide Analogs

  • The compound's derivatives have been used in the synthesis of polynucleotide analogs. These analogs exhibit unique physicochemical properties and potential applications in molecular biology (Han et al., 1995).

Drug Development

  • Derivatives of 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride have been employed in the development of drugs like CCR5 antagonists, demonstrating significant potential in treating cognitive disorders (Ikemoto et al., 2005).

Safety and Hazards

This compound is classified as an irritant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

3-amino-N-methyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-12(10(13)2-5-11)8-9-3-6-14-7-4-9;/h9H,2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWDPLJHQITTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

CAS RN

1220033-39-5
Record name Propanamide, 3-amino-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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